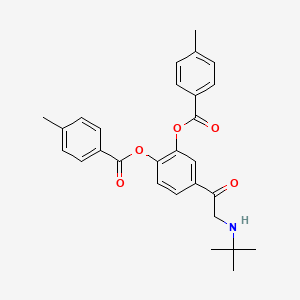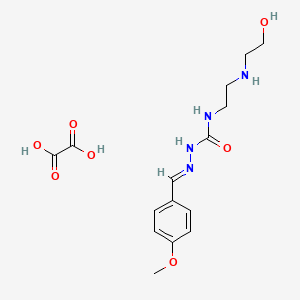
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with additional functional groups that may contribute to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the Hydrazinecarboxamide Core: This step may involve the reaction of hydrazine with a carboxylic acid derivative under controlled conditions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with an appropriate amine, such as 2-hydroxyethylamine.
Addition of the Methoxyphenyl Group: This step may involve the reaction of the intermediate with a methoxy-substituted benzaldehyde.
Formation of the Ethanedioate Salt: This step may involve the reaction of the final product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: The compound may be reduced to form corresponding amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As a component in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may involve interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide hydrochloride
Uniqueness
The uniqueness of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may lie in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
180045-55-0 |
|---|---|
Formule moléculaire |
C15H22N4O7 |
Poids moléculaire |
370.36 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea;oxalic acid |
InChI |
InChI=1S/C13H20N4O3.C2H2O4/c1-20-12-4-2-11(3-5-12)10-16-17-13(19)15-7-6-14-8-9-18;3-1(4)2(5)6/h2-5,10,14,18H,6-9H2,1H3,(H2,15,17,19);(H,3,4)(H,5,6)/b16-10+; |
Clé InChI |
AONIBFDQDFQUTH-QFHYWFJHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


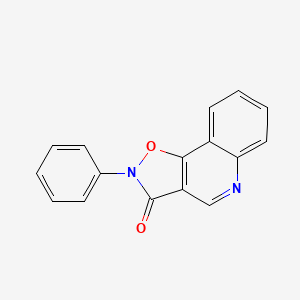
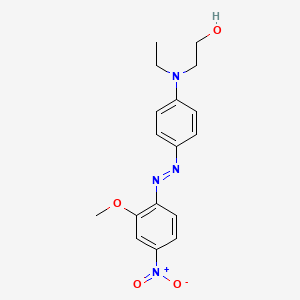
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
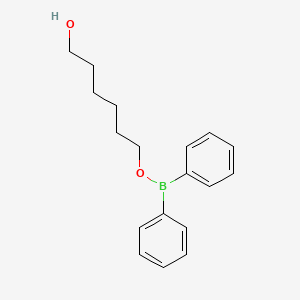
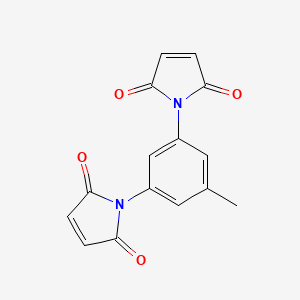
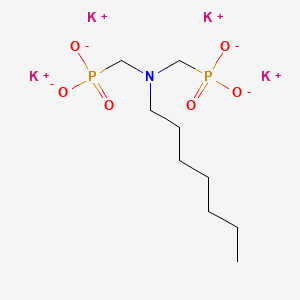
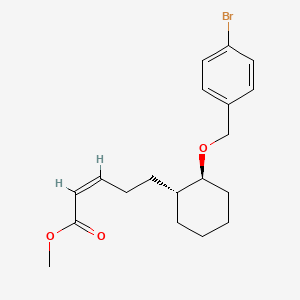

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)


